molecular formula C12H18N2O B11791571 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol

Cat. No.: B11791571
M. Wt: 206.28 g/mol
InChI Key: XVIHAYGZLGXENK-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 2-methyl-6-(pyrrolidin-1-yl)pyridine with an appropriate ethanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with an ethyl magnesium bromide in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetaldehyde or 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetic acid.

    Reduction: Formation of 1-(2-Methyl-6-(pyrrolidin-1-yl)piperidin-3-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethanol moiety can participate in hydrogen bonding, while the pyridine and pyrrolidine rings can engage in π-π interactions and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone

Uniqueness

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of the ethanol moiety, which imparts distinct chemical and physical properties. This functional group allows for additional reactivity and interactions compared to its analogs, making it a versatile compound in various applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H18N2O/c1-9-11(10(2)15)5-6-12(13-9)14-7-3-4-8-14/h5-6,10,15H,3-4,7-8H2,1-2H3

InChI Key

XVIHAYGZLGXENK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)C(C)O

Origin of Product

United States

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